8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene]
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Overview
Description
8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] is a complex organic compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to an indacene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable indacene derivative, followed by cyclopropanation to introduce the spiro structure. The reaction conditions often require the use of strong acids, such as nitric acid, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or other lower oxidation state derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require the use of strong bases or acids, depending on the nature of the substituent being introduced .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso or nitrate derivatives .
Scientific Research Applications
8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of these targets and leading to various biological effects. The spiro structure also contributes to the compound’s stability and reactivity, influencing its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Nitroindacenes: Compounds with similar indacene structures but different substituents.
Spirocyclopropanes: Compounds with spirocyclopropane structures but different core structures.
Uniqueness
8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] is unique due to its combination of a nitro group and a spirocyclopropane structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
8-nitrospiro[2,3,5,6-tetrahydro-1H-s-indacene-7,1'-cyclopropane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-15(17)13-11-3-1-2-9(11)8-10-4-5-14(6-7-14)12(10)13/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYCRVDKURCAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(=C2C1)[N+](=O)[O-])C4(CC3)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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